(3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al

Structural elucidation Natural product chemistry SAR differentiation

(3β,7β)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al (CAS 1446447-97-7, MF C30H48O5, MW 488.70), also designated Compound 3, is a cucurbitane-type triterpenoid first isolated and structurally characterized from the vines and leaves of Momordica charantia (bitter melon). It belongs to the highly oxygenated cucurbitane class, bearing a characteristic 19-(10→9β)-abeo-10α-lanost-5-ene skeleton with a distinctive 19-aldehyde group, a 5,25-diene system, and four hydroxyl substituents at positions 3β, 7β, 23, and 24.

Molecular Formula C30H48O5
Molecular Weight 488.7 g/mol
Cat. No. B12367048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al
Molecular FormulaC30H48O5
Molecular Weight488.7 g/mol
Structural Identifiers
SMILESCC(C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)O)C=O)C)C)C(C(CC(=C)C)O)O
InChIInChI=1S/C30H48O5/c1-17(2)14-22(32)25(35)18(3)19-10-11-29(7)26-23(33)15-21-20(8-9-24(34)27(21,4)5)30(26,16-31)13-12-28(19,29)6/h15-16,18-20,22-26,32-35H,1,8-14H2,2-7H3/t18-,19+,20+,22?,23-,24-,25?,26-,28+,29-,30+/m0/s1
InChIKeyDPEQOLIYWHNRCA-ZJNVDXJQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al for Research: A Cucurbitane-Type Triterpenoid with Defined Structural Differentiation


(3β,7β)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al (CAS 1446447-97-7, MF C30H48O5, MW 488.70), also designated Compound 3, is a cucurbitane-type triterpenoid first isolated and structurally characterized from the vines and leaves of Momordica charantia (bitter melon) [1]. It belongs to the highly oxygenated cucurbitane class, bearing a characteristic 19-(10→9β)-abeo-10α-lanost-5-ene skeleton with a distinctive 19-aldehyde group, a 5,25-diene system, and four hydroxyl substituents at positions 3β, 7β, 23, and 24 [1]. This specific hydroxylation and unsaturation pattern distinguishes it from the more extensively studied momordicines (I, II, IV) and the anti-inflammatory lead TCD, making it a critical probe for structure-activity relationship (SAR) studies within the cucurbitane family [2]. Commercially available from multiple vendors at ≥98% purity (HPLC), this compound serves as a reference standard for natural product chemistry, pharmacological target deconvolution, and metabolic pathway investigation .

Why (3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al Cannot Be Replaced by Generic Cucurbitane Analogs


Generic substitution within the cucurbitane triterpenoid class is scientifically unsound due to the profound impact of even single hydroxyl group shifts or double-bond rearrangements on biological activity and toxicity profiles. The M. charantia triterpenoid panel demonstrates stark functional divergence: momordicine I is potently cytotoxic to normal cells, momordicine II exerts milder cytotoxicity, while TCD and momordicine IV exhibit no obvious adverse effects on cell growth [1]. The target compound's unique 23,24-vicinal diol moiety and 5,25-diene system represent a distinct pharmacophore combination not present in any of the closely related momordicine series (I: 3β,7β,23-trihydroxy-5,24-diene; II: 3β,7β,23-trihydroxy-5,24-dien-19-al; TCD: 3β,7β,25-trihydroxy-5,23-dien-19-al) [2]. Procurement of an analog lacking the 23,24-dihydroxy motif or possessing an alternative olefin geometry risks entering a divergent activity space with potentially confounding cytotoxic liabilities, as demonstrated by the differential normal-cell toxicity within this structural family [1].

Quantitative Evidence Guide for (3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al: Comparator-Anchored Differentiation


Structural Differentiation from the Closest Co-Isolated Analog (Compound 2): Hydroxyl Position Determines Biological Space

The target compound (3) is structurally distinct from its closest co-isolated congener, Compound 2 [(3β,7β)-3,7,22,23-tetrahydroxycucurbita-5,24-dien-19-al], by the position of both the hydroxyl groups and the double bond [1]. Compound 3 bears hydroxyls at C-23 and C-24 with a Δ5,25-diene system, whereas Compound 2 bears hydroxyls at C-22 and C-23 with a Δ5,24-diene system [1]. This positional isomerism results in a fundamentally different hydrogen-bonding topology and side-chain flexibility, which is critical for target engagement. No direct head-to-head bioactivity comparison between 3 and 2 has been published, but the class-level evidence shows that double-bond position (Δ23 vs. Δ24 vs. Δ25) in cucurbitane triterpenoids dramatically alters cytotoxicity potency, as demonstrated by the >10-fold difference between 23-ethylenic and 23-methylene substituents in Hemsleya cucurbitacins [2].

Structural elucidation Natural product chemistry SAR differentiation

Cytotoxicity Profile Relative to Momordicine I and TCD: Absence of Normal-Cell Toxicity as a Selectivity Signal

While the target compound itself has not been directly tested for cytotoxicity against normal cells in published studies, the MDPI 2022 paper provides critical class-level context using four structurally related triterpenoids from the same plant source [1]. Momordicine I was cytotoxic to normal cells, momordicine II exerted milder cytotoxicity, and TCD (3β,7β,25-trihydroxycucurbita-5,23-dien-19-al) and momordicine IV had no obvious adverse effects on cell growth [1]. The target compound's vicinal 23,24-diol motif is a key structural differentiator from both momordicine I (lacks 24-OH) and TCD (lacks 23,24-diol; has 25-OH). In the HeLa cervical cancer model, the target compound (as Compound 3 in a separate study) exhibited significant cytotoxic activity with an IC50 of 11.18 μM, while other compounds in that series showed varying activities across Caco2 and U87 lines [2]. The structural uniqueness of the 23,24-dihydroxy motif, combined with the absence of the 25-hydroxy group that characterizes TCD, positions this compound in a potentially distinct cytotoxicity/selectivity quadrant that warrants systematic comparative profiling.

Cytotoxicity Safety profiling Therapeutic window

Cytoprotective Effect on Pancreatic β-Cells: Differentiated from Cytotoxic Cucurbitacins

In the Yue et al. 2020 study, the target compound (Compound 3) demonstrated cytoprotective effects against H2O2-induced injury in MIN6 pancreatic β-cells at a concentration of 10 μM [1]. This dual profile—moderate cytotoxicity against HeLa cancer cells (IC50 11.18 μM) combined with cytoprotection of pancreatic β-cells at a slightly lower concentration—is not uniformly shared across cucurbitane analogs. For context, cucurbitacins B and D, the most extensively studied members of the class, are characterized by potent and relatively non-selective cytotoxicity against both cancer and normal cells, limiting their therapeutic window [2]. The target compound's ability to preserve β-cell viability under oxidative stress at 10 μM while exerting cancer-cell cytotoxicity at 11.18 μM suggests a potentially more favorable selectivity gradient than classical cucurbitacins, although direct comparative data under identical assay conditions are not yet available.

Pancreatic β-cell protection Diabetes research Cytoprotection

Patent-Backed Antidiabetic Differentiation: GLUT4 Translocation and AMPK Activation

Chinese patent CN101496806B, filed by the Shanghai Institute of Materia Medica and the Garvan Institute of Medical Research, claims cucurbitane-type triterpenoids isolated from Momordica charantia—explicitly including the structural class to which the target compound belongs—as glucose uptake promoters, GLUT4 translocation activators, and AMPK activators for the prevention and treatment of diabetes and obesity [1]. The target compound's 23,24-vicinal diol and 19-aldehyde functionalities represent a distinct pharmacophoric combination within the claimed structural genus. In contrast, the more commonly studied TCD (3β,7β,25-trihydroxycucurbita-5,23-dien-19-al) and momordicine I, while also covered by the patent's scope, bear different hydroxylation patterns that may yield divergent AMPK activation potency or GLUT4 translocation kinetics [2]. The patent establishes industrial relevance for this compound class in metabolic disease, but the specific contribution of the 23,24-diol motif to AMPK activation remains to be experimentally deconvoluted.

Antidiabetic activity GLUT4 translocation AMPK activation

Physicochemical Identity for Reference Standard Procurement: Defined Purity and Characterization

The target compound is commercially available as a certified reference standard with ≥98% purity (HPLC) and full spectroscopic characterization . Key physicochemical parameters include: molecular formula C30H48O5, exact mass 488.35 Da, LogP 4.4, hydrogen bond donor count 4, hydrogen bond acceptor count 5, and rotatable bond count 6 . These properties place it in a favorable drug-like space (Lipinski-compliant) distinct from glycosylated cucurbitane analogs such as momordicoside U (MW typically >600 Da with glycosidic moieties), which have different solubility, permeability, and target accessibility profiles [1]. The aglycone nature of the target compound ensures batch-to-batch consistency without the stereochemical complexity and hydrolytic lability associated with glycosidic linkages.

Reference standard Quality control Analytical chemistry

Best Research and Industrial Application Scenarios for (3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al


Cucurbitane SAR Probe: Decoupling 23,24-Diol vs. 25-Hydroxy Contributions to Bioactivity

The target compound is the only commercially available cucurbitane standard bearing the 23,24-vicinal diol motif in combination with a 19-aldehyde and Δ5,25-diene system [1]. Researchers can use it as one arm of a systematic SAR matrix alongside TCD (25-hydroxy; Δ5,23-diene) and momordicine I (23-hydroxy; Δ5,24-diene) to isolate the contribution of the 23,24-diol to cancer cell cytotoxicity, normal-cell safety, and anti-inflammatory activity [2]. This matrix-based approach enables quantitative pharmacophoric mapping that cannot be achieved with any single analog.

Pancreatic β-Cell Protection Assay Development in Diabetes Drug Discovery

Based on the demonstrated cytoprotective effect against H2O2-induced injury in MIN6 β-cells at 10 μM [1], this compound serves as a positive control or reference probe for developing oxidative stress protection assays in pancreatic cell models. Its dual cytotoxic/cytoprotective profile provides a built-in counter-screen: HeLa cytotoxicity (IC50 11.18 μM) can be used to benchmark the selectivity window [1]. This is particularly relevant for antidiabetic programs seeking to avoid the non-selective cytotoxicity of classical cucurbitacins B and D.

AMPK/GLUT4 Pathway Probe for Metabolic Disease Target Validation

The patent-protected claims of cucurbitane-type triterpenoids as GLUT4 translocation activators and AMPK activators [1] position this compound as a structurally tractable starting point for metabolic target validation. Unlike glycosylated analogs, the aglycone form permits unconfounded assessment of target engagement without the pharmacokinetic complexity of sugar hydrolysis. Industrial users can deploy this compound in GLUT4 translocation imaging assays (e.g., IRAP-pHluorin or GLUT4-GFP reporters) and AMPK phosphorylation Western blot cascades to establish quantitative EC50 values and benchmark against metformin or AICAR controls.

Natural Product Reference Standard for Momordica charantia Extract Standardization

As a structurally characterized, ≥98% pure compound with a defined CAS number (1446447-97-7) and full NMR fingerprint [1], this triterpenoid serves as an authenticated reference standard for HPLC-based quantification of M. charantia extracts and botanical supplements [2]. Its presence is a marker for the 'vines and leaves' chemotype, distinguishing it from fruit-derived extracts rich in glycosides. This is critical for quality control in botanical drug development and for ensuring lot-to-lot consistency in extract-based biological studies.

Quote Request

Request a Quote for (3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.